molecular formula C9H8F3NO2 B13976361 Methyl 4-methyl-6-(trifluoromethyl)picolinate

Methyl 4-methyl-6-(trifluoromethyl)picolinate

Cat. No.: B13976361
M. Wt: 219.16 g/mol
InChI Key: FCKDHNBCAKXYJF-UHFFFAOYSA-N
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Description

Methyl 4-methyl-6-(trifluoromethyl)picolinate is a chemical compound with the molecular formula C8H6F3NO2. It is a derivative of picolinic acid, featuring a trifluoromethyl group at the 6-position and a methyl group at the 4-position of the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methyl-6-(trifluoromethyl)picolinate typically involves the esterification of 4-methyl-6-(trifluoromethyl)picolinic acid. The reaction is carried out using methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is extracted and purified through recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-6-(trifluoromethyl)picolinate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted picolinates.

Scientific Research Applications

Methyl 4-methyl-6-(trifluoromethyl)picolinate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-methyl-6-(trifluoromethyl)picolinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl 4-methyl-6-(trifluoromethyl)picolinate can be compared with other similar compounds, such as:

    Methyl 4-(trifluoromethyl)picolinate: Lacks the additional methyl group at the 4-position, which may affect its reactivity and biological activity.

    Methyl 6-chloro-3-(trifluoromethyl)picolinate: Contains a chlorine atom instead of a methyl group, leading to different chemical and biological properties.

    Methyl 3-fluoro-5-(trifluoromethyl)picolinate: Features a fluorine atom at the 3-position, which can influence its chemical behavior and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C9H8F3NO2

Molecular Weight

219.16 g/mol

IUPAC Name

methyl 4-methyl-6-(trifluoromethyl)pyridine-2-carboxylate

InChI

InChI=1S/C9H8F3NO2/c1-5-3-6(8(14)15-2)13-7(4-5)9(10,11)12/h3-4H,1-2H3

InChI Key

FCKDHNBCAKXYJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)C(F)(F)F)C(=O)OC

Origin of Product

United States

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